N-(1-ethyl-1H-pyrazol-5-yl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethyl-1H-pyrazol-5-yl)-4-methoxybenzamide typically involves the condensation of 1-ethyl-1H-pyrazol-5-amine with 4-methoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(1-ethyl-1H-pyrazol-5-yl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted benzamides or pyrazoles.
Scientific Research Applications
N-(1-ethyl-1H-pyrazol-5-yl)-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(1-ethyl-1H-pyrazol-5-yl)-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-5-[3-(1-ethyl-1H-pyrazol-5-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-N,N-dimethylbenzamide
- 5-amino-pyrazoles
Uniqueness
N-(1-ethyl-1H-pyrazol-5-yl)-4-methoxybenzamide is unique due to its specific structural features, such as the presence of both a pyrazole ring and a methoxybenzamide moiety. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H15N3O2 |
---|---|
Molecular Weight |
245.28 g/mol |
IUPAC Name |
N-(2-ethylpyrazol-3-yl)-4-methoxybenzamide |
InChI |
InChI=1S/C13H15N3O2/c1-3-16-12(8-9-14-16)15-13(17)10-4-6-11(18-2)7-5-10/h4-9H,3H2,1-2H3,(H,15,17) |
InChI Key |
MEOPOCZBJXBRJC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)NC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.